molecular formula C15H21N3O3S2 B2974388 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1171697-44-1

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2974388
CAS No.: 1171697-44-1
M. Wt: 355.47
InChI Key: QTFVNKGUAXWAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The structure features a piperidin-3-yl group substituted with a butylsulfonyl moiety at the N1 position and a thiophen-2-yl group at the C5 position of the oxadiazole ring.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-2-3-10-23(19,20)18-8-4-6-12(11-18)14-16-17-15(21-14)13-7-5-9-22-13/h5,7,9,12H,2-4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVNKGUAXWAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The thiophene ring is often introduced through a coupling reaction with a suitable thiophene derivative.

The final step involves the formation of the oxadiazole ring, which is achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The reaction conditions for this step typically include the use of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Key Oxadiazole Derivatives
Compound Name Substituents at Piperidine/Oxadiazole Key Activities Reference
Target Compound : 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Piperidin-3-yl: Butylsulfonyl; C5: Thiophen-2-yl Hypothesized multi-target activity (based on analogs)
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole Piperidin-3-yl: 4-Chlorophenylsulfonyl; C5: Phenoxymethyl No direct activity data; structural similarity suggests potential antimicrobial or CNS activity
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) C2: 4-Bromobenzylthio; C5: Trifluoromethyl-pyrazole Fungicidal (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL); herbicidal (bleaching effect)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) C2: 4-Chlorophenyl; C5: 4-Nitrophenyl CNS depressant (excellent activity)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C2: 4-Bromophenylpropanone; C5: 4-Chlorophenyl Anti-inflammatory (59.5% inhibition at 20 mg/kg)

Molecular Docking and Binding Interactions

  • SDH Protein Interaction : In compound 5g, the carbonyl group of the oxadiazole ring forms critical hydrogen bonds with SDH’s Tyr-58 and Tyr-135 residues. The butylsulfonyl group in the target compound may introduce steric hindrance or additional polar interactions, depending on its orientation .
  • VEGFR-2 Kinase Inhibition : Oxadiazoles with piperazine-methyl substituents (e.g., 2-(thiophen-2-yl)-5-((4-substituted-piperazin-1-yl)methyl)-1,3,4-oxadiazole) showed hydrogen bonding with VEGFR-2’s active site. The target compound’s sulfonyl-piperidine moiety may similarly engage in polar interactions, though empirical validation is needed .

Physicochemical and Drug-Likeness Properties

  • Lipophilicity : The thiophen-2-yl group contributes to moderate lipophilicity, while the butylsulfonyl group increases molecular weight (MW ≈ 395–443 g/mol) and polar surface area. This may affect solubility and bioavailability compared to simpler analogs .
  • Drug-Likeness : Analogs like 2-(benzo[b]thiophen-2-yl)-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole obey Lipinski’s rules (MW < 500, logP < 5). The target compound’s MW (~395–443) and logP (~3–4) suggest favorable drug-likeness but require experimental verification .

Biological Activity

The compound 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the 1,3,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that various derivatives of oxadiazoles demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL
Reference Antibiotic (Gentamicin)S. aureus16 µg/mL
Reference Antibiotic (Gentamicin)E. coli32 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound demonstrated cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays revealed that it induced apoptosis through the activation of caspase pathways .

Table 2: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715.63
This compoundMEL-818.75
Doxorubicin (Reference)MCF-710.38

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. Compounds with similar structures were reported to inhibit key inflammatory mediators such as prostaglandins and cytokines. The specific mechanism involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway .

Study on Antibacterial Efficacy

In a recent study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antibacterial efficacy against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant inhibitory activity against both drug-sensitive and resistant strains .

Study on Anticancer Properties

A study published in MDPI explored the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner through upregulation of pro-apoptotic factors .

Q & A

Q. Advanced Optimization :

  • Reaction Solvents : Use anhydrous POCl₃ to minimize hydrolysis side reactions. For sulfonylation, dichloromethane (DCM) with triethylamine as a base ensures efficient sulfonyl group transfer .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity .
  • Byproduct Analysis : Monitor for unreacted hydrazide intermediates or over-sulfonylated byproducts via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of hydrazide to POCl₃) to suppress dimerization .

How can crystallographic data for this compound be refined to resolve discrepancies in molecular geometry, particularly in the butylsulfonyl-piperidine moiety?

Basic Crystallography :
X-ray diffraction data collected using a Bruker APEXII CCD detector (Mo-Kα radiation, λ = 0.71073 Å) provides initial structural insights. SHELXTL or SHELXL software is recommended for refinement .

Q. Advanced Refinement :

  • Handling Disorder : If the butylsulfonyl chain exhibits positional disorder, apply PART and SUMP instructions in SHELXL to model split positions, followed by anisotropic displacement parameter (ADP) refinement .
  • Twinning Analysis : For twinned crystals (e.g., from pseudo-merohedral twinning), use the TWIN/BASF commands in SHELXL. Validate refinement with R₁ values < 5% and GooF ~1.0 .
  • Validation Tools : Cross-check geometry (bond lengths/angles) with Cambridge Structural Database (CSD) entries for similar sulfonamide derivatives .

What methodological approaches are recommended for evaluating the antimicrobial activity of this compound, and how should contradictory MIC results be interpreted?

Q. Basic Assay Design :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Q. Advanced Analysis :

  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with membrane permeability assays (SYTOX Green uptake) to assess disruption of bacterial membranes .
  • Data Contradictions : If MICs vary across replicates, consider biofilm formation or efflux pump activity (e.g., via ethidium bromide accumulation assays). Use statistical tools like ANOVA with post-hoc Tukey tests to confirm significance .

How can molecular docking studies predict the interaction of this compound with biological targets such as VEGFR-2 kinase, and what validation steps are critical?

Q. Basic Docking Protocol :

  • Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 4ASD for VEGFR-2) via protein preparation workflows .

Q. Advanced Validation :

  • Binding Mode Reproducibility : Run 50+ docking trials; cluster poses with RMSD < 2.0 Å. Compare with co-crystallized inhibitors (e.g., sorafenib) to validate key interactions (e.g., hydrogen bonds with Cys919) .
  • Free Energy Calculations : Perform MM-GBSA to estimate binding affinities. Correlate docking scores (ΔG ≤ -8.0 kcal/mol) with in vitro IC₅₀ values for kinase inhibition .

What physicochemical characterization methods are essential for assessing this compound’s suitability in optoelectronic applications, such as OLEDs?

Q. Basic Characterization :

  • Thermal Stability : Thermogravimetric analysis (TGA) under N₂ atmosphere (decomposition onset >250°C indicates suitability for device fabrication) .
  • Optoelectronic Properties : UV-Vis spectroscopy (λₐᵦₛ ~350 nm) and photoluminescence (PL) quantum yield measurements in thin films .

Q. Advanced Analysis :

  • Charge Transport : Use space-charge-limited current (SCLC) measurements to calculate electron mobility (target: ≥10⁻⁴ cm²/V·s). Compare with reference materials like PBD .
  • Morphology : Atomic force microscopy (AFM) to assess film uniformity. Root-mean-square (RMS) roughness < 2 nm is ideal for OLED electron transport layers (ETLs) .

How should researchers address contradictions in biological activity data, such as variable chlorophyll protection effects in plant-pathogen models?

Case Example : In rice-Xoo (Xanthomonas oryzae) models, chlorophyll content may inconsistently recover post-treatment due to incomplete pathogen suppression or host-specific responses .

Q. Methodological Solutions :

  • Dose-Response Curves : Test multiple concentrations (e.g., 10–200 µM) to identify optimal activity windows.
  • Pathogen Load Quantification : Use qPCR to measure Xoo genomic DNA in treated vs. untreated plants, correlating chlorophyll levels with bacterial biomass .
  • Host Defense Markers : Assess salicylic acid (SA) or jasmonic acid (JA) pathways via ELISA to determine if the compound indirectly enhances host immunity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.